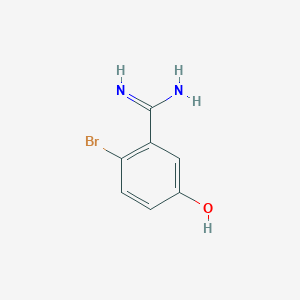

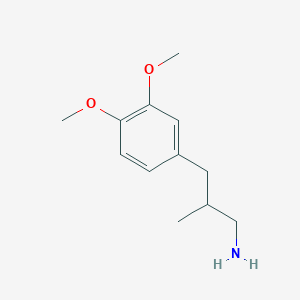

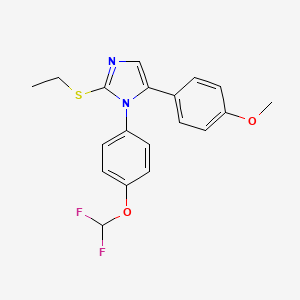

![molecular formula C15H16N2O4 B2503072 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-55-9](/img/structure/B2503072.png)

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amines with carboxylic acid chlorides under basic conditions . For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides involved the preparation of the corresponding benzamide and evaluation of its binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in multiple steps starting from 2,6-difluorobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, as was done for the compound (R)-53, revealing the existence of two energetically stable conformers . Additionally, polymorphs of benzamide compounds can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy . These techniques could be applied to determine the molecular structure of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidative metabolism by liver microsomes . The metabolism of N-alkyl benzamide umami flavour compounds involved hydroxylation and oxidative scission of methylenedioxy moieties . These reactions could be relevant to the metabolism of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be determined through various analytical techniques. For instance, the characterization of polymorphs can reveal differences in thermal stability, as seen with forms alpha and beta of a 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The IR spectroscopy can provide information on functional groups present in the molecule . These methods could be used to analyze the physical and chemical properties of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide".

Scientific Research Applications

Synthetic Methodologies and Precursors

Research has focused on the development of efficient synthetic routes for compounds structurally related to "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide". For instance, Bobeldijk et al. (1990) describe a high-yield synthesis method for related benzamides, which could serve as precursors for radiopharmaceuticals (Bobeldijk et al., 1990).

Heterocyclic Chemistry and Drug Design

The compound has also sparked interest in the field of heterocyclic chemistry, leading to the synthesis of novel heterocyclic frameworks with potential pharmacological applications. Research by Abu-Hashem et al. (2020) on benzodifuranyl derivatives showcases the exploration of new structures for anti-inflammatory and analgesic properties, indicating the broad utility of this chemical class in drug design (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Applications

The compound's framework has been utilized to develop derivatives with significant biological activities. For example, Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable activity against avian influenza, highlighting its potential in antiviral research (Hebishy et al., 2020).

Enzyme Inhibition and Pharmacological Properties

Further studies have explored the enzyme inhibition capabilities and pharmacological properties of related compounds. For instance, potent and selective inhibition of cyclooxygenase enzymes suggests therapeutic potential in managing inflammation and pain (Rahmouni et al., 2016).

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSNGAQYTGHJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

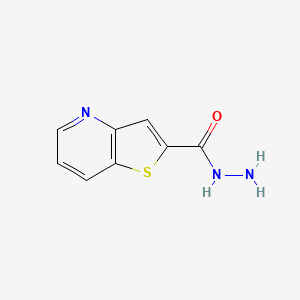

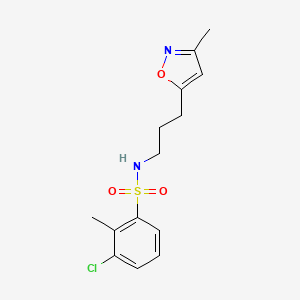

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502992.png)

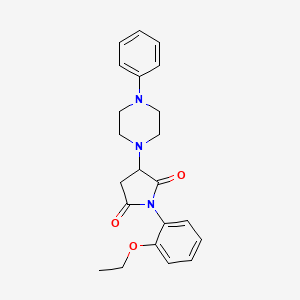

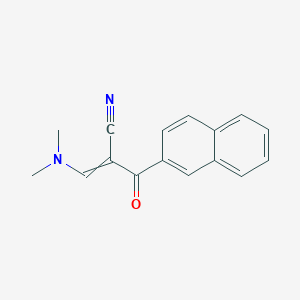

![2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2502993.png)

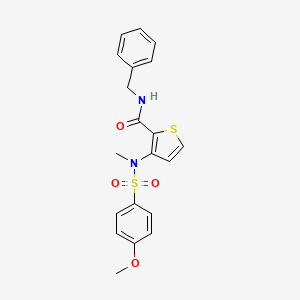

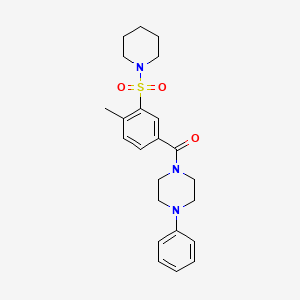

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)